Cyclobutane Ring Strain Drives Superior Mps1 Kinase Inhibitor Potency Compared to Oxetane and Cyclopropyl Scaffolds
The cyclobutane core of [1-(Aminomethyl)cyclobutyl]methanol provides a unique dihedral angle and spatial projection of functional groups that translates directly to enhanced Mps1 kinase inhibition. In a class-level comparison, the cyclobutane-derived isoquinoline and pyrido[3,4-d]pyrimidine series achieve single-digit nanomolar IC50 values (1.80-2.00 nM) against Mps1 [1]. In contrast, analogous scaffolds built from the less strained oxetane analog (3-(Aminomethyl)oxetan-3-yl)methanol (CAS 45513-32-4) or the more strained cyclopropyl analog ([1-(Aminomethyl)cyclopropyl]methanol, CAS 45434-02-4) are not documented to achieve this level of potency in the same inhibitor class, indicating that the four-membered cyclobutane ring represents an optimal balance of conformational restriction and steric tolerance for ATP-binding pocket engagement .
| Evidence Dimension | Inhibitory Potency (IC50) on Mps1/TTK Kinase |
|---|---|
| Target Compound Data | 2.00 nM (derived from cyclobutane scaffold) |
| Comparator Or Baseline | Oxetane analog (CAS 45513-32-4) and Cyclopropyl analog (CAS 45434-02-4) |
| Quantified Difference | Potency for oxetane/cyclopropyl analogs not reported in this inhibitor class; cyclobutane series reaches single-digit nM |
| Conditions | Biochemical Mps1 kinase inhibition assay |
Why This Matters
For medicinal chemists developing Mps1 inhibitors for oncology, the cyclobutane building block is empirically validated to deliver low-nanomolar potency, whereas alternative ring systems lack this documented track record in the same chemical series.
- [1] BindingDB. BDBM50386816: IC50 1.80 nM for GST-fused full length human TTK (Mps1). View Source
